molecular formula C13H15NO2S B6597071 tert-Butyl benzo[b]thiophen-3-ylcarbamate CAS No. 89564-05-6

tert-Butyl benzo[b]thiophen-3-ylcarbamate

Cat. No.: B6597071
CAS No.: 89564-05-6
M. Wt: 249.33 g/mol
InChI Key: FIERANRXVQECJU-UHFFFAOYSA-N
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Description

tert-Butyl benzo[b]thiophen-3-ylcarbamate: is an organic compound with the molecular formula C13H15NO2S. It is a white amorphous solid with a distinctive odor. This compound is used in various applications, including as a precursor for dyes and in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for preparing tert-Butyl benzo[b]thiophen-3-ylcarbamate involves the reaction of benzo[b]thiophene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under inert atmosphere conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl benzo[b]thiophen-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl benzo[b]thiophen-3-ylcarbamate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-Butyl benzo[b]thiophen-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

  • tert-Butyl benzo[b]thiophen-2-ylcarbamate
  • tert-Butyl benzo[b]thiophen-3-ylcarbamate
  • tert-Butyl benzo[b]thiophen-2-ylcarbamate

Comparison: While these compounds share similar structures, this compound is unique due to its specific substitution pattern on the benzo[b]thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

tert-Butyl benzo[b]thiophen-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

This compound features a unique structure that imparts distinct chemical and biological properties. Its synthesis typically involves the reaction of benzo[b]thiophene derivatives with carbamates, leading to a compound that can undergo various chemical transformations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby altering the enzyme's function and affecting cellular pathways involved in various biological processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies on benzothiophene derivatives have shown effectiveness against Mycobacterium tuberculosis, with some derivatives demonstrating minimum inhibitory concentrations (MIC) as low as 2.6 µM against this pathogen .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through its ability to inhibit specific kinases implicated in tumorigenesis. For instance, inhibitors derived from the benzothiophene scaffold have shown nanomolar activity against PIM kinases (PIM1, PIM2, PIM3), which are associated with cancer progression .

Structure-Activity Relationship (SAR)

A systematic examination of structure-activity relationships has been conducted to delineate how modifications at the C-3 position of benzothiophene derivatives influence their potency and cytotoxicity. The results indicate that certain substituents can enhance antimicrobial efficacy while minimizing cytotoxic effects on eukaryotic cells .

Case Studies

  • Inhibition of Kinases : A study highlighted the development of potent inhibitors based on the benzothiophene scaffold targeting LIMK1 and PIM kinases, showing promising results in cell-based assays .
  • Antitubercular Activity : Another investigation demonstrated that 3-substituted benzothiophenes were effective against virulent M. tuberculosis strains, suggesting that further optimization could lead to new therapeutic agents .

Data Summary

Activity Type Target Minimum Inhibitory Concentration (MIC) Reference
AntimicrobialMycobacterium tuberculosis2.6 µM
Anticancer (PIM Kinases)PIM1, PIM2, PIM30.5 - 3 nM
Anticancer (LIMK1)LIMK1Nanomolar range

Properties

IUPAC Name

tert-butyl N-(1-benzothiophen-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)14-10-8-17-11-7-5-4-6-9(10)11/h4-8H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIERANRXVQECJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50525399
Record name tert-Butyl 1-benzothiophen-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89564-05-6
Record name tert-Butyl 1-benzothiophen-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1-benzothiophen-3-yl)carbamate
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